5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide
CAS No.: 941237-68-9
Cat. No.: VC5936332
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941237-68-9 |
|---|---|
| Molecular Formula | C19H16ClNO2 |
| Molecular Weight | 325.79 |
| IUPAC Name | 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide |
| Standard InChI | InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22) |
| Standard InChI Key | YLKJONMOTRTLGK-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a furan ring substituted at three positions:
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Position 2: Methyl group (–CH₃).
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Position 5: 4-Chlorophenyl group (–C₆H₄Cl).
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Position 3: Carboxamide (–CONH–) linked to a 2-methylphenyl group (–C₆H₃(CH₃)).
Molecular Formula: C₁₉H₁₆ClNO₂
Molecular Weight: 325.79 g/mol.
Table 1: Comparative Structural Features of Related Furan-Carboxamides
Spectroscopic Characterization
While specific spectral data for the target compound are unavailable, analogous furan-carboxamides are characterized using:
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
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Stretching vibrations for amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and C–Cl (~750 cm⁻¹).
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Synthesis and Optimization
Synthetic Pathways
The synthesis of furan-carboxamides typically involves multi-step reactions:
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Furan Core Formation:
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Substituent Introduction:
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Chlorophenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Methyl Group: Alkylation using methyl iodide or dimethyl sulfate.
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Carboxamide Formation:
Example Synthesis (Inferred from Analogous Compounds ):
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Step 1: Synthesis of 2-methylfuran-3-carboxylic acid via Paal-Knorr cyclization.
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Step 2: Introduction of 4-chlorophenyl group at position 5 using Pd-catalyzed cross-coupling.
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Step 3: Amide coupling with 2-methylaniline in dimethylformamide (DMF) at 80°C.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cyclohexanedione, H₂SO₄, 100°C, 6 hr | 65–70 |
| 2 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 50–55 |
| 3 | 2-Methylaniline, EDCl, HOBt, DMF, 24 hr | 70–75 |
Physicochemical Properties
Solubility and Lipophilicity
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logP: Estimated at ~5.0 (similar to N-(3-chloro-4-methylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide ).
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Solubility: Likely low aqueous solubility due to aromatic and hydrophobic groups; soluble in DMSO or DMF.
Thermal Stability
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Melting Point: Predicted >200°C (based on analogs with similar substituents).
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Degradation: Stable under ambient conditions but may decompose at high temperatures (>250°C).
Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity of Analogous Compounds
Antimicrobial Activity
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Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli for sulfonamide-containing analogs.
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Fungal Inhibition: Moderate activity against Candida albicans (MIC ~32 µg/mL).
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilicity .
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Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .
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Excretion: Primarily fecal (70–80%).
Toxicity Concerns
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Acute Toxicity: LD₅₀ >500 mg/kg in rodents (predicted).
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a tubulin polymerization inhibitor for breast and lung cancers .
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Infectious Diseases: Adjunct therapy for drug-resistant bacterial strains.
Industrial Applications
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Agrochemicals: Herbicidal activity observed in chlorophenyl-containing analogs.
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